N4-Acetyl Sulfadoxine

Description

Origin and Significance as a Sulfonamide Antibiotic Metabolite

N4-Acetyl Sulfadoxine (B1681781) is recognized primarily as the main metabolite of sulfadoxine, a long-acting sulfonamide antibiotic. The metabolic transformation from sulfadoxine to N4-Acetyl Sulfadoxine occurs in the body through a process called acetylation. This biochemical reaction is catalyzed by N-acetyltransferase enzymes, which transfer an acetyl group to the N4 nitrogen atom of the parent compound. smolecule.com The efficiency of this conversion can vary significantly among individuals, largely due to genetic polymorphisms in the N-acetyltransferase 2 gene. smolecule.com

The significance of this compound in research is multifaceted. Studying this metabolite provides crucial insights into the pharmacokinetics of sulfadoxine—specifically, how the parent drug is absorbed, distributed, metabolized, and ultimately excreted by the body. smolecule.com Although it is a metabolite, this compound can be deacetylated back into sulfadoxine in the body, which can influence the plasma concentration-time curve of the parent drug. karger.com Its synthesis can be achieved in a laboratory setting by reacting sulfadoxine with acetic anhydride (B1165640) or acetyl chloride. smolecule.com

Current Research Landscape and Scholarly Interest in this compound

The scholarly interest in this compound is primarily centered on its role in pharmacology, drug metabolism, and analytical chemistry. Researchers use it to investigate how malaria parasites develop resistance to sulfadoxine and related drugs, which is critical for developing new therapies to overcome these resistance mechanisms. smolecule.com

Current research often involves using this compound as an analytical reference standard for developing and validating methods, such as high-performance liquid chromatography (HPLC), to accurately quantify both sulfadoxine and its metabolite in biological samples like plasma and urine. synzeal.comcapes.gov.brsemanticscholar.org These pharmacokinetic studies are essential for understanding the drug's behavior in different populations, including pregnant women and children, and for assessing drug-drug interactions. nih.govnih.gov Furthermore, investigations into the metabolism of sulfadoxine in various animal species, such as goats, contribute to the broader understanding of its disposition in veterinary medicine. ekb.eg The compound is also studied for its distinct physicochemical properties, such as protein binding and tissue distribution, which differ from the parent sulfadoxine. karger.com

Physicochemical Properties of this compound

This interactive table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

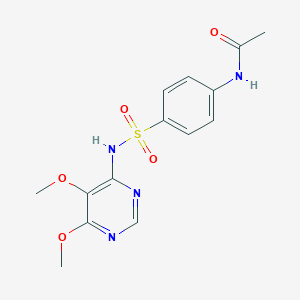

| IUPAC Name | N-(4-{[ (5,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide | synzeal.com |

| Molecular Formula | C14H16N4O5S | smolecule.com |

| Molecular Weight | 352.37 g/mol | smolecule.com |

| CAS Number | 5018-54-2 | aksci.com |

| pKa | 5.20 | karger.com |

Comparative Properties: Sulfadoxine vs. This compound

This interactive table provides a comparison of key pharmacokinetic and physical properties between the parent drug, Sulfadoxine, and its primary metabolite, this compound.

| Property | Sulfadoxine | This compound | Source |

| Molecular Weight ( g/mol ) | 310.34 | 352.36 | karger.com |

| pKa | 6.30 | 5.20 | karger.com |

| Plasma Protein Binding (%) | 93.5 | 94.5 | karger.com |

| Volume of Distribution (Vd, l/kg) | 0.14 | 0.10 | karger.com |

| Solubility at pH 5.5 (mg/l) | 186 | 221 | karger.com |

| Solubility at pH 7.0 (mg/l) | 2,387 | 3,420 | karger.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(5,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9(19)17-10-4-6-11(7-5-10)24(20,21)18-13-12(22-2)14(23-3)16-8-15-13/h4-8H,1-3H3,(H,17,19)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSUUNCQTRDFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198231 | |

| Record name | N(4)-Acetylsulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-54-2 | |

| Record name | N4-Acetylsulfadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Acetylsulfadoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Acetylsulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-[[(5,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N4 Acetyl Sulfadoxine

Acetylation Chemistry of Sulfadoxine (B1681781) to Yield N4-Acetyl Sulfadoxine

The synthesis of this compound is primarily achieved through the N-acetylation of the aromatic amine group (at the N4 position) of Sulfadoxine. This transformation is a standard procedure in organic synthesis, involving the reaction of the primary amine with an acetylating agent.

Selection and Application of Acetylating Agents (e.g., Acetic Anhydride (B1165640), Acetyl Chloride)

The choice of acetylating agent is crucial for achieving high yield and purity. The two most common reagents for this purpose are Acetic Anhydride and Acetyl Chloride.

Acetic Anhydride: This is a widely used and preferred reagent for laboratory-scale acetylations due to its manageable reactivity and ease of handling compared to acetyl chloride. tu.edu.iq The reaction is typically carried out in the presence of a base, such as pyridine (B92270), or with an acid catalyst. A common procedure involves dissolving Sulfadoxine in pyridine, which acts as both a solvent and a catalyst, followed by the addition of acetic anhydride. nih.gov The reaction mixture is stirred, often at room temperature, until completion. nih.gov An alternative method involves heating Sulfadoxine with a mixture of acetic anhydride and glacial acetic acid. uomustansiriyah.edu.iq

Acetyl Chloride: As a more reactive acyl halide, acetyl chloride offers a more vigorous reaction. tu.edu.iqcommonorganicchemistry.com Its use necessitates a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive. tu.edu.iquomustansiriyah.edu.iq A typical protocol would involve dissolving Sulfadoxine and a base like triethylamine in an inert solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of acetyl chloride at room temperature. commonorganicchemistry.com

The selection between these agents often depends on the desired reaction rate, scale, and available laboratory conditions. Acetic anhydride is generally favored for its safety and the fact that the reaction is not readily reversible. tu.edu.iq

Mechanistic Investigations of the N(4)-Acetylation Reaction

The N-acetylation of Sulfadoxine's primary aromatic amine follows a well-established nucleophilic acyl substitution mechanism.

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N4-amino group of Sulfadoxine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate. tu.edu.iq

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of a leaving group. In the case of acetic anhydride, the leaving group is an acetate (B1210297) ion. For acetyl chloride, it is a chloride ion.

Step 3: Deprotonation: A base present in the reaction mixture (such as pyridine or triethylamine) removes a proton from the now-positively charged nitrogen atom, yielding the neutral this compound product and a salt of the base. If no external base is used, another molecule of the starting amine can act as the base.

This mechanism highlights the importance of the nucleophilicity of the N4-amine and the electrophilicity of the acetylating agent's carbonyl carbon.

Optimization of Reaction Parameters and Experimental Designs for Synthesis

While a specific optimization study for this compound synthesis is not extensively documented in publicly available literature, general principles for the N-acylation of sulfonamides can be applied. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: While the reaction can proceed without a catalyst, bases like pyridine and DMAP (4-dimethylaminopyridine) are often used to accelerate the reaction with acetic anhydride. nih.gov For less reactive sulfonamides, Lewis acids or solid acid catalysts have been shown to be effective. researchgate.net For instance, catalysts like para-toluenesulfonic acid (PTSA) have been used in acetylation processes involving acetic anhydride and acetic acid mixtures, where controlling the exotherm by managing the rate of catalyst addition is crucial for maintaining optimal temperatures (e.g., 65-85 °C). google.com

Solvent: The choice of solvent depends on the solubility of Sulfadoxine and the reaction conditions. Pyridine often serves as both solvent and catalyst. nih.gov Aprotic solvents like THF or dichloromethane (B109758) (DCM) are suitable when using acetyl chloride with a base like triethylamine. commonorganicchemistry.comwpmucdn.com Research into greener synthetic routes has also explored solvent-free conditions, which can be highly efficient, reduce waste, and simplify product work-up. researchgate.netnih.gov

Temperature: Most N-acetylation reactions of amines are exothermic and can proceed efficiently at room temperature. nih.gov Gentle heating (e.g., 60-80°C) may be employed to increase the reaction rate, particularly when using less reactive combinations like acetic anhydride and acetic acid. tu.edu.iqgoogle.com

Stoichiometry and Work-up: Using a stoichiometric amount of the acetylating agent is ideal for sustainability, though a slight excess is often used to ensure complete conversion of the starting material. nih.gov The work-up procedure typically involves quenching the excess acetylating agent with water or methanol, followed by extraction and purification, often by recrystallization, to obtain the final product. nih.gov

An interactive data table illustrating potential optimization parameters based on findings for related sulfonamide acetylations is presented below.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Acetylating Agent | Acetic Anhydride | Acetic Anhydride | Acetyl Chloride | Varying reactivity and byproducts |

| Catalyst/Solvent | Pyridine | Glacial Acetic Acid | Triethylamine/THF | Influences reaction rate and mechanism |

| Temperature | 0°C to Room Temp | 60-80°C | Room Temperature | Affects reaction kinetics and side reactions |

| Reaction Time | 1-4 hours | 15-30 minutes | 1-3 hours | Time to achieve maximum conversion |

| Yield | High | Moderate to High | High | Efficiency of the transformation |

Exploration of Further Chemical Reactions of this compound

Specific research detailing the oxidative and reductive transformations of this compound is limited. However, the reactivity can be inferred from studies on the parent compound, Sulfadoxine, and other N-acetylated aromatic compounds.

Oxidative Transformations and Product Characterization

The N4-acetyl group modifies the electron density of the aromatic ring and introduces a new functional group, which can influence its oxidative chemistry compared to the parent Sulfadoxine.

Potential oxidative reactions could target several sites on the molecule:

Sulfonamide Moiety: The sulfur atom in the sulfonamide group is a potential site for oxidation. Strong oxidizing agents could potentially lead to the formation of sulfinamide adducts, a reaction observed in the methemoglobin-mediated oxidation of N-acetylbenzidine. nih.gov

Aromatic Rings: Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to degrade the parent drug, Sulfadoxine. mdpi.com Similar processes applied to this compound would likely lead to hydroxylation of the aromatic rings and potential ring-opening, resulting in various degradation products.

N-Acetyl Group: While generally stable, harsh oxidative conditions could potentially lead to the cleavage of the acetyl group or further oxidation. The oxidation of N-acetylated thiols to their corresponding sulfonic acids has been documented, though this involves a thiol rather than an amide. scielo.org.za

Characterization of such oxidation products would rely on standard analytical techniques, including High-Resolution Mass Spectrometry (HRMS) to determine molecular formulas and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise structures of the transformation products.

Reductive Pathways and Resulting Derivatives

Reduction of the Amide: The amide group is generally resistant to reduction. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl of the acetyl group to a methylene (B1212753) group, yielding an N-ethyl derivative. This transformation, however, is a harsh reaction and may affect other functional groups in the molecule.

Reductive Cleavage: It is conceivable that under certain catalytic hydrogenation conditions, the C-N bond of the amide could be cleaved, leading to deacetylation and regeneration of the parent Sulfadoxine.

The resulting derivatives from such reductive pathways would be characterized by mass spectrometry to confirm the change in molecular weight and by NMR to identify the structural modifications, such as the appearance of signals corresponding to a new ethyl group or the disappearance of the acetyl methyl signal upon deacetylation.

Nucleophilic Substitution Reactions Involving the Acetyl Moiety

The acetyl moiety of this compound is a chemically reactive site susceptible to nucleophilic attack. The most prominent reaction involving this group is the nucleophilic acyl substitution, which leads to the cleavage of the amide bond and the removal of the acetyl group. This transformation, commonly referred to as deacetylation, regenerates the primary amine of the parent compound, Sulfadoxine. The reaction typically proceeds via an addition-elimination mechanism and can be effectively catalyzed by either acidic or basic conditions. etsu.eduresearchgate.net

The core of this transformation involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acetyl group. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the leaving group, which in this case is the nitrogen atom of the sulfonamide, leading to the reformation of the carbonyl group on the attacking nucleophile and the release of the free amine.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the deacetylation of this compound is initiated by the protonation of the carbonyl oxygen of the acetyl group. This initial step significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to attack by weak nucleophiles, such as water. etsu.edu The subsequent nucleophilic addition of a water molecule leads to the formation of a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of the amine (Sulfadoxine) as the leaving group. The final step involves deprotonation of the resulting species to yield acetic acid and the protonated amine, which is neutralized to give the final Sulfadoxine product. etsu.eduresearchgate.net This type of hydrolysis often requires heating under reflux with strong mineral acids. researchgate.net

Mechanism of Acid-Catalyzed Deacetylation

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom of the amide.

Elimination: The C-N bond cleaves, releasing the parent amine (Sulfadoxine).

Deprotonation: The protonated acetic acid is deprotonated, regenerating the acid catalyst.

Base-Catalyzed Hydrolysis

In a basic medium, the deacetylation reaction is initiated by the direct attack of a strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), on the carbonyl carbon of the acetyl group. etsu.edu This addition forms a tetrahedral alkoxide intermediate. The intermediate then collapses, eliminating the sulfonamide anion as the leaving group and forming acetic acid. A subsequent acid-base reaction occurs where the newly formed acetic acid protonates the strongly basic sulfonamide anion to yield acetate and the neutral Sulfadoxine molecule. This process generally involves refluxing the compound with a strong base. etsu.edu

Mechanism of Base-Catalyzed Deacetylation

Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A negatively charged tetrahedral intermediate is formed.

Elimination: The intermediate collapses, and the C-N bond breaks, expelling the amide anion as the leaving group.

Proton Transfer: The carboxylic acid protonates the amide anion to yield the final products, Sulfadoxine and a carboxylate salt.

The table below summarizes the key features of these nucleophilic substitution reactions on the acetyl moiety of N-acetylated sulfonamides.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄) | Strong bases (e.g., NaOH, KOH) |

| Nucleophile | Water (weak nucleophile) | Hydroxide ion (strong nucleophile) |

| Initial Step | Protonation of the carbonyl oxygen to activate the electrophile | Nucleophilic attack on the carbonyl carbon |

| Intermediate | Tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Leaving Group | Neutral amine (Sulfadoxine) | Amide anion |

| Products | Sulfadoxine and Acetic Acid | Sulfadoxine and Acetate Salt |

Pharmacokinetic and Metabolic Investigations of N4 Acetyl Sulfadoxine

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Systemic Bioavailability and Tissue Distribution Studies

As a metabolite, the systemic presence of N4-Acetyl Sulfadoxine (B1681781) is dependent on the absorption and subsequent metabolism of the parent drug, sulfadoxine. Following oral administration of sulfadoxine, N4-Acetyl Sulfadoxine appears in the plasma, with its concentration profile mirroring the metabolic conversion from sulfadoxine.

The protein binding of this compound is slightly higher than its parent compound, at approximately 94.5%, compared to 93.5% for sulfadoxine. karger.com This high degree of protein binding influences its distribution and elimination characteristics. The apparent volume of distribution (Vd) for this compound is relatively small, estimated at 0.10 L/kg, which is lower than that of sulfadoxine (0.14 L/kg). karger.com This suggests a more limited distribution into tissues compared to the parent drug.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Sulfadoxine karger.com

| Property | This compound | Sulfadoxine |

|---|---|---|

| Molecular Weight (daltons) | 352.36 | 310.34 |

| pKa | 5.20 | 6.30 |

| Protein Binding (%) | 94.5 | 93.5 |

| Volume of Distribution (Vd, L/kg) | 0.10 | 0.14 |

Enzymatic Pathways of Biotransformation

The biotransformation of sulfadoxine and its metabolite, this compound, involves a dynamic interplay of acetylation and deacetylation processes, alongside other potential metabolic pathways.

The formation of this compound from sulfadoxine is a phase II metabolic reaction catalyzed by the cytosolic enzyme Arylamine N-acetyltransferase 2 (NAT2). nih.govnih.gov This enzyme is responsible for the transfer of an acetyl group from acetyl-CoA to the N4-amino group of sulfadoxine. The activity of NAT2 is subject to genetic polymorphism, leading to different acetylation phenotypes in the population, commonly categorized as fast, intermediate, and slow acetylators. nih.gov While sulfadoxine is only slightly acetylated, the acetylator status of an individual can influence the rate and extent of this compound formation. karger.com

An important aspect of the metabolism of N4-acetylated sulfonamides is the occurrence of an acetylation-deacetylation equilibrium. nih.gov This means that this compound can be hydrolyzed back to its parent compound, sulfadoxine. This reversible reaction can influence the terminal elimination half-life of both the parent drug and the metabolite. When N4-acetylsulfatroxazole, a related compound, is administered, its initial short half-life is followed by a much longer terminal half-life, which is attributed to this deacetylation process. nih.gov Inhibition of the renal excretion of the N4-acetyl metabolite can favor the deacetylation reaction, leading to an increased half-life of the parent sulfonamide. nih.gov

While N4-acetylation is a key metabolic pathway for sulfadoxine, other biotransformation routes exist. It has been reported that approximately 2-3% of a sulfadoxine dose is excreted as a glucuronide. For other sulfonamides, such as sulfatroxazole, hydroxylation is a predominant metabolic pathway. nih.gov While direct evidence for significant hydroxylation of this compound is not prominent in the available literature, the potential for such phase I reactions to occur on the aromatic or heterocyclic rings cannot be entirely ruled out. The formation of other minor metabolites through pathways like N1-glucuronidation has been observed for other N4-acetylated sulfonamides.

Elimination Kinetics and Renal Clearance Dynamics

The elimination of this compound is primarily governed by renal excretion. The elimination half-life of this compound is notably long for an N4-acetylated sulfonamide, with a reported value of approximately 22 hours. karger.com However, its plasma concentration-time profile often parallels that of the parent compound, sulfadoxine, which has an extremely long half-life of around 110 hours. karger.com This parallel elimination phase is a consequence of the continuous formation of this compound from the large pool of the long-acting parent drug and the ongoing acetylation-deacetylation equilibrium.

The renal clearance of N4-acetylated sulfonamide derivatives is generally higher than that of their parent compounds. nih.gov This is because the metabolites are typically less lipophilic and are actively secreted by the renal tubules, in addition to undergoing glomerular filtration. For instance, the renal excretion of N4-acetylsulfatroxazole is inhibited by probenecid, indicating the involvement of active tubular secretion. nih.gov The relatively long half-life of this compound, despite being an acetylated metabolite, is attributed to an extremely low renal clearance, which is likely due to high tubular reabsorption. karger.com The exact mechanisms, whether passive or active, for this reabsorption are not yet fully elucidated. karger.com

Table 2: Elimination Half-Life of this compound and Sulfadoxine karger.com

| Compound | Elimination Half-Life (T½) |

|---|---|

| This compound | ~22 hours |

| Sulfadoxine | ~110 hours |

Comparative Pharmacokinetic Analyses Across Species and Physiologies

The formation and elimination of this compound exhibit significant variability across different species and within specific human populations. These differences are influenced by inherent metabolic capacities and physiological conditions.

The study of this compound in animal models reveals considerable interspecies variation in metabolism and disposition.

In aquatic species such as the grass carp (B13450389) (Ctenopharyngodon idella), N4-acetylation is a major metabolic pathway for sulfadiazine, a related sulfonamide. mdpi.com Studies on a similar compound, sulfadimidine, in New Zealand white rabbits showed that after intravenous administration of the parent drug, 62.1% of the dose was metabolized via N4-acetylation. nih.gov The apparent formation and elimination half-lives of the N4-acetyl metabolite were 0.6 hours and 2.2 hours, respectively, with elimination occurring mainly through the kidneys. nih.gov

In veterinary species like sheep, the capacity for acetylation appears to be much lower. A study in Chios rams found that after administering a sulfadiazine/trimethoprim combination, the acetylation capacity, determined by the area under the curve (AUC) ratio between N4-acetylsulphadiazine and the parent drug, was less than 4%. nih.gov This indicates a limited metabolic conversion to the acetylated form in this species. nih.gov

Interactive Table 1: Pharmacokinetic Parameters of N4-Acetyl Sulfonamides in Animal Models Note: Data presented is for N4-acetyl metabolites of different but related sulfonamides as direct comparative studies on this compound are limited.

| Parameter | Species | Parent Drug | Value | Reference |

|---|---|---|---|---|

| Apparent Formation Half-life (t½ formation) | Rabbit | Sulfadimidine | 0.6 ± 0.4 h | nih.gov |

| Apparent Elimination Half-life (t½ elimination) | Rabbit | Sulfadimidine | 2.2 ± 1.1 h | nih.gov |

| Percentage of Dose Metabolized by N4-acetylation | Rabbit | Sulfadimidine | 62.1% | nih.gov |

| Acetylation Capacity (AUC metabolite / AUC parent drug) | Sheep | Sulfadiazine | < 4% | nih.gov |

In humans, the disposition of Sulfadoxine and its metabolite, this compound, is significantly influenced by physiological states such as pregnancy and developmental stages like childhood. Population pharmacokinetic (PopPK) modeling has been instrumental in quantifying these differences. researchgate.netsmc-alliance.org

Pregnancy induces significant physiological changes that alter drug pharmacokinetics. nih.gov Studies in pregnant women have shown that pregnancy increases the clearance of both Sulfadoxine and this compound. researchgate.net One study involving pregnant women in Papua New Guinea found that the area under the concentration-time curve (AUC) for this compound was significantly lower compared to nonpregnant women (801 vs. 1,590 mg·h/liter), indicating faster elimination. nih.gov Another analysis reported that pregnancy increased the relative clearance of this compound by 70% and its relative volume of distribution by 46%. researchgate.net

In pediatric populations, body weight and age are critical covariates influencing drug disposition. smc-alliance.orgconsensus.app A pooled analysis of data from African children showed that allometric scaling with body weight and accounting for the maturation of clearance improved the pharmacokinetic model for Sulfadoxine. smc-alliance.orgconsensus.app While this study focused on the parent drug, the maturation of metabolic pathways, including N-acetylation, is a key factor in the disposition of this compound in children.

Interactive Table 2: Influence of Pregnancy on this compound (NASDOX) Pharmacokinetics

| Pharmacokinetic Parameter | Effect of Pregnancy | Quantitative Change | Reference |

|---|---|---|---|

| Area Under the Curve (AUC) | Decreased | 801 vs. 1,590 mg·h/liter (Pregnant vs. Nonpregnant) | nih.gov |

| Relative Clearance (CL/F) | Increased | 70% increase | researchgate.net |

| Relative Volume of Distribution (V/F) | Increased | 46% increase | researchgate.net |

Modulatory Factors Influencing this compound Metabolism

The metabolic conversion of Sulfadoxine to this compound is not static and can be influenced by external and internal factors, including co-administered drugs and the physiological state of the individual.

The co-administration of other drugs can potentially alter the rate of Sulfadoxine acetylation. Trimethoprim is frequently combined with sulfonamides to achieve a synergistic antibacterial effect. ekb.eg Research in goats has investigated the effect of Trimethoprim on the metabolism of Sulfadoxine. A study showed that the percentage of the N4-acetylated derivative of Sulfadoxine in serum and urine was altered when administered in combination with Trimethoprim compared to Sulfadoxine alone. ekb.eg While the study concluded that the combination could provide synergistic levels, it highlights the potential for interaction at a metabolic level. ekb.eg

For the related compound sulfamethoxazole (B1682508), its metabolism occurs in the liver via N4-acetylation, a pathway that can be influenced by other drugs. nih.gove-century.us For example, fluconazole, an inhibitor of the enzyme CYP2C9 which is involved in sulfamethoxazole metabolism, would be expected to decrease its conversion to N4-acetyl-sulfamethoxazole. e-century.us Although Sulfadoxine metabolism is primarily governed by N-acetyltransferase 2 (NAT2), the principle of metabolic drug-drug interactions remains relevant. nih.govnih.gov

Physiological and developmental factors play a significant role in the metabolic disposition of this compound. The liver is the primary site of Sulfadoxine metabolism. nih.gov Therefore, hepatic function and maturation are critical determinants of acetylation rates.

In children, the maturation of drug-metabolizing enzymes, including N-acetyltransferases, influences pharmacokinetic profiles. smc-alliance.org As the liver matures, the ability to acetylate drugs like Sulfadoxine changes, affecting the plasma concentrations of both the parent drug and its N4-acetylated metabolite. consensus.app

Pregnancy also profoundly impacts liver metabolism and drug clearance. nih.gov The observed increase in the clearance of Sulfadoxine and this compound during pregnancy is attributed to pregnancy-related physiological changes, which may include increased hepatic blood flow and enzyme activity. nih.govresearchgate.netiddo.org One study noted a three-fold increase in Sulfadoxine clearance during pregnancy, which gradually returned to postpartum levels over approximately 13 weeks, demonstrating the dynamic nature of hepatic metabolism during and after pregnancy. nih.goviddo.org Furthermore, environmental factors such as temperature can influence drug metabolism in ectothermic animals like fish, affecting the pharmacokinetics of sulfonamides and their N4-acetylated metabolites. mdpi.comnih.gov

Mechanistic Studies of Biological Activity of N4 Acetyl Sulfadoxine

Investigation of Dihydropteroate (B1496061) Synthase (DHPS) Binding and Folate Biosynthesis Disruption

The primary mechanism of action for the sulfonamide class of antibiotics is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the microbial folate biosynthesis pathway. wikipedia.org This pathway is critical for the synthesis of nucleic acids, as folate cofactors are necessary for the production of purines and pyrimidines. nih.govnih.gov Sulfonamides, including the parent compound Sulfadoxine (B1681781), act as competitive inhibitors of DHPS because they are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA). patsnap.comnih.gov By binding to the active site of DHPS, they prevent the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, thereby halting the production of 7,8-dihydropteroate and disrupting the entire folate synthesis cascade. nih.govebi.ac.uk This targeted inhibition effectively starves bacteria of the necessary components for DNA and RNA synthesis, leading to bacteriostasis. patsnap.comnih.gov

However, the biological activity is critically dependent on the chemical structure of the sulfonamide. The free para-aminophenyl group is essential for the molecule to mimic pABA and interfere with its synthesis into folic acid. tandfonline.com In N4-Acetyl Sulfadoxine, the amino group at the N4 position is acetylated. This modification means the molecule no longer possesses the free para-aminophenyl group required for competitive binding to the DHPS active site. tandfonline.com Consequently, N4-acetylation fundamentally blocks the primary antibacterial mechanism attributed to its parent compound, rendering this compound directly inactive as a DHPS inhibitor. tandfonline.comnih.gov

Impact on Host and Pathogen Cellular and Metabolic Networks

Despite its direct inactivity against DHPS, the presence of this compound and other acetylated sulfonamides in biological systems can lead to significant metabolic perturbations in both pathogens and hosts, such as plants.

The disruption of the folate pathway by active sulfonamides has profound effects on cellular metabolism, extending to the synthesis of amino acids and nucleotides. nih.gov Folate derivatives are crucial donors of one-carbon units required for the synthesis of certain amino acids and the purine (B94841) and pyrimidine (B1678525) bases for nucleic acids. nih.gov

While this compound is inactive, studies on its close structural analog, N4-acetyl-sulfamethoxazole (NASMX), reveal significant metabolic disturbances in biological systems. Research has shown that exposure to NASMX disrupts amino acid and nucleotide metabolism in rice plants. researchgate.netnih.govpolyu.edu.hk Similarly, N4-acetylsulfadiazine (NASDZ) was found to alter carbohydrate and amino acid pathways in rice. acs.org These perturbations suggest that even if the acetylated form is not the primary active agent, its presence and potential metabolic conversion back to the parent sulfonamide can impact these critical cellular pathways. researchgate.netnih.gov In microorganisms, the metabolism of amino acids is intrinsically linked to virulence and survival, indicating that indirect disruption of these pathways can affect pathogen viability. nih.gov

The metabolic impact of acetylated sulfonamides extends beyond amino acid and nucleotide synthesis, particularly in plants. Sulfonamides are known to be phytotoxic because plants also rely on the folate biosynthesis pathway and possess a DHPS enzyme that can be inhibited. nih.gov

Evaluation of In Vitro Biological Activities of Acetylated Sulfonamide Derivatives

Direct in vitro testing of N4-acetylated sulfonamide metabolites has provided clear insights into their lack of direct antimicrobial efficacy. A pivotal study evaluated the antimicrobial activity of various sulfonamide metabolites against Escherichia coli. The results unequivocally demonstrated that N4-acetyl sulphonamide metabolites possessed no antimicrobial activity. tandfonline.comnih.gov This lack of activity is attributed to the acetylated N4-position, which, as previously mentioned, prevents the molecule from acting as a competitive inhibitor of DHPS. tandfonline.com The same study showed that trimethoprim, a drug that often has a synergistic effect with sulfonamides, did not potentiate any activity in the N4-acetylated metabolites. nih.gov

In contrast, other metabolites, such as hydroxylated derivatives of sulfonamides, retained a portion of the parent drug's antimicrobial activity, though at reduced levels. This highlights the specificity of the structural requirements for biological activity in this class of compounds. The table below summarizes the comparative in vitro antimicrobial activity of hydroxylated versus N4-acetylated metabolites of several common sulfonamides against E. coli.

| Parent Sulfonamide | Metabolite Type | Antimicrobial Activity (% of Parent Drug) |

|---|---|---|

| Sulphadimidine | 5-OH- | 39.5% |

| Sulphadimidine | N4-acetyl- | 0% |

| Sulphatroxazole | 5-OH- | 39.5% |

| Sulphatroxazole | N4-acetyl- | 0% |

| Sulphamethoxazole | 5-OH-methyl- | 32.7% |

| Sulphamethoxazole | N4-acetyl- | 0% |

| Sulphamerazine | 4-OH- | 6.1% |

| Sulphamerazine | N4-acetyl- | 0% |

| Sulphadiazine | 5-OH- | 2.5% |

| Sulphadiazine | N4-acetyl- | 0% |

Data adapted from a 1985 study in The Veterinary Quarterly on the in vitro activity of sulfonamide metabolites against E. coli 28 PR 271. tandfonline.comnih.gov

Analytical Science and Methodological Advances for N4 Acetyl Sulfadoxine

Development and Validation of Chromatographic Quantification Techniques

The quantification of N4-Acetyl Sulfadoxine (B1681781) relies heavily on chromatographic methods, which are capable of separating the metabolite from its parent compound and endogenous components in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as a primary technique for this purpose.

HPLC methods offer the necessary selectivity and sensitivity for the analysis of N4-Acetyl Sulfadoxine in complex biological fluids like plasma, serum, and urine. nih.govnih.gov

The development of robust HPLC methods for this compound requires careful optimization of chromatographic conditions to achieve efficient separation and accurate quantification. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. nih.gov

One established method utilizes a LiChrospher RP-18 column with a mobile phase composed of acetonitrile, methanol, trifluoroacetic acid, and water (16.1:7.2:0.1:76.6, v/v/v/v). nih.gov The analysis is performed at a flow rate of 1.0 ml/min with UV detection at 254 nm. nih.gov This method demonstrates effective separation of this compound and its parent drug in plasma samples. nih.gov

Another sensitive and selective reversed-phase HPLC assay was developed for the simultaneous determination of pyrimethamine, sulfadoxine, and this compound in both serum and urine. nih.gov This method employs UV detection at 280 nm and allows for the quantification of all three compounds after successive extraction from a single sample. nih.gov

The following table summarizes key chromatographic parameters from a developed HPLC method for this compound analysis.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Conditions |

|---|---|

| Stationary Phase (Column) | LiChrospher RP-18 |

| Mobile Phase | Acetonitrile-Methanol-Trifluoroacetic Acid-Water (16.1:7.2:0.1:76.6, v/v/v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 254 nm |

| Biological Matrix | Plasma |

Method validation is a critical process that provides documented evidence of a method's suitability for its intended purpose. globalresearchonline.net For this compound quantification, validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH), which outlines specific performance characteristics to be evaluated. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. researchgate.net Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (RSD). researchgate.net

For an HPLC method analyzing this compound in plasma, extraction recoveries averaged 86.9%. nih.gov The same study reported excellent precision, with intra-day and inter-day mean relative standard deviations of 2.8%. nih.gov Another assay demonstrated an interassay reproducibility of below 8% (RSD) at a therapeutic serum concentration of 350 ng/ml for this compound. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netscispace.com

A validated HPLC-UV method established an LOD for this compound at 0.01 µg/ml and an LOQ at 2.5 µg/ml in plasma. nih.gov Another method reported a limit of quantitation as low as approximately 5 ng/ml for this compound in serum and urine. nih.gov

The table below presents a summary of validation parameters for HPLC methods developed for this compound.

Table 2: Validation Data for this compound HPLC Methods

| Validation Parameter | Result | Biological Matrix | Reference |

|---|---|---|---|

| Intra-day Precision (RSD) | 2.8% | Plasma | nih.gov |

| Inter-day Precision (RSD) | 2.8% | Plasma | nih.gov |

| Inter-assay Reproducibility (RSD) | < 8% | Serum | nih.gov |

| Accuracy (Extraction Recovery) | 86.9% | Plasma | nih.gov |

| Limit of Detection (LOD) | 0.01 µg/ml | Plasma | nih.gov |

| Limit of Quantitation (LOQ) | 2.5 µg/ml | Plasma | nih.gov |

| Limit of Quantitation (LOQ) | ~5 ng/ml | Serum/Urine | nih.gov |

A key challenge in the analysis of this compound is ensuring its separation from the parent compound, Sulfadoxine, and any other related substances or impurities. lppcollegerisod.ac.in The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Developed HPLC methods have demonstrated high efficiency in separating this compound from Sulfadoxine. nih.gov For instance, the use of a Sunfire C18 column has been shown to be effective in resolving sulfadoxine from its potential impurities, indicating that such stationary phases are suitable for achieving the necessary separation for its metabolites as well. lppcollegerisod.ac.in The optimization of mobile phase composition and gradient elution is crucial for achieving baseline separation between the closely related structures of the parent drug and its acetylated metabolite. nih.govlppcollegerisod.ac.in

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers enhanced sensitivity and specificity compared to UV detection. This makes it a powerful tool for the qualitative and quantitative analysis of drug metabolites like this compound, especially at very low concentrations. nih.gov

LC-tandem mass spectrometry (LC-MS/MS) methods have been developed for the high-throughput analysis of the parent drug, Sulfadoxine, in microvolume plasma samples, and these techniques are directly applicable to its metabolites. nih.govescholarship.org These methods often use a simple protein precipitation step for sample cleanup, followed by injection into an ultra-high-performance liquid chromatography (UHPLC) system. nih.gov

Electrospray ionization (ESI) in the positive mode (ESI+) is commonly chosen for its high sensitivity in analyzing sulfonamides. nih.govekb.eg Quantification is typically performed using the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. ekb.egekb.eg For the parent compound Sulfadoxine, the precursor-to-product ion transition of m/z 311→245 is often selected for quantification. nih.govescholarship.org A similar targeted approach can be applied for the sensitive and selective detection of this compound.

The high sensitivity of LC-MS/MS systems enables the use of very small sample volumes (e.g., 5 µL of plasma) and achieves low limits of quantification, often in the low ng/mL range. nih.govekb.eg For example, a validated LC-MS method for Sulfadoxine reported an LOQ of 2.73 ng/mL and an LOD of 0.82 ng/mL, with accuracy ranging from 99.99% to 100.11%. ekb.egekb.eg These performance metrics highlight the suitability of LC-MS for detailed pharmacokinetic studies involving this compound.

Table 3: LC-MS Parameters for Analysis of Sulfadoxine (Applicable to this compound)

| Parameter | Details |

|---|---|

| Technique | Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |

| Sample Preparation | Protein Precipitation |

| Ionization Source | Electrospray Ionization (ESI+) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Precursor → Product Ion (Sulfadoxine) | m/z 311 → m/z 245 |

Application of Mass Spectrometry (MS) Techniques

Spectroscopic Characterization and Structural Elucidation

The definitive identification and structural confirmation of this compound, a key metabolite and impurity of the drug Sulfadoxine, relies on a combination of advanced analytical techniques. Spectroscopic methods are paramount in this process, providing detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Acetylation and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for the confirmation of its complete structure, and critically, the specific location of the acetyl group at the N4-nitrogen.

The acetylation of the parent drug, Sulfadoxine, at the N4-position introduces a distinct acetyl group (-COCH₃) and alters the electronic environment of the adjacent aromatic ring. These changes result in a unique NMR fingerprint that is clearly distinguishable from Sulfadoxine.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the presence of all key structural fragments:

Acetyl Protons: A sharp singlet signal, typically appearing in the range of δ 2.0-2.5 ppm, integrating to three protons. This signal is direct evidence of the acetyl methyl group.

Aromatic Protons: The p-disubstituted benzene (B151609) ring gives rise to two distinct doublet signals, each integrating to two protons. Due to the different electronic effects of the acetamido (-NHCOCH₃) and sulfonamide (-SO₂NH-) groups, these doublets appear in the aromatic region (typically δ 7.0-8.5 ppm). The coupling pattern (an AA'BB' system) is characteristic of a 1,4-disubstituted benzene ring.

Methoxy (B1213986) Protons: Two sharp singlet signals are expected for the two non-equivalent methoxy groups (-OCH₃) on the pyrimidine (B1678525) ring, each integrating to three protons.

Pyrimidine Proton: A singlet signal corresponding to the lone proton on the pyrimidine ring.

Amide and Sulfonamide Protons: The spectrum will also show signals for the NH protons of the amide and sulfonamide groups. These signals can be broad and their chemical shifts are often concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key expected signals include:

Carbonyl Carbon: A signal in the downfield region (typically δ 168-172 ppm) corresponding to the carbonyl carbon of the acetyl group.

Methyl Carbon: A signal in the upfield region (typically δ 20-25 ppm) from the acetyl methyl group.

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm) for the carbons of the benzene ring.

Pyrimidine Carbons: Distinct signals corresponding to the carbons of the dimethoxypyrimidine ring.

Methoxy Carbons: Signals for the two methoxy group carbons.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on its structure and general NMR principles.

Interactive Data Table: Predicted NMR Spectral Data for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | Acetyl (CH₃) | ~2.2 | Singlet, 3H |

| ¹H | Aromatic (C₆H₄) | ~7.7 - 8.0 | Two doublets (AA'BB' system), 4H total |

| ¹H | Methoxy (OCH₃) x2 | ~3.9 - 4.1 | Two singlets, 6H total |

| ¹H | Pyrimidine (CH) | ~8.3 | Singlet, 1H |

| ¹³C | Acetyl (C=O) | ~169 | Carbonyl carbon |

| ¹³C | Acetyl (CH₃) | ~24 | Methyl carbon |

| ¹³C | Aromatic (C₆H₄) | ~118-145 | Multiple signals for benzene ring carbons |

| ¹³C | Pyrimidine Ring | ~150-165 | Multiple signals for pyrimidine ring carbons |

| ¹³C | Methoxy (OCH₃) x2 | ~55 | Signals for methoxy carbons |

Utilization as Reference Standards and in Quality Control Applications

This compound is primarily utilized in the pharmaceutical industry as a reference standard. biosynth.comveeprho.com A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes to ensure the quality, safety, and efficacy of pharmaceutical products. scbt.com

Role in Pharmaceutical Development and Manufacturing Processes

As a known metabolite and process impurity of Sulfadoxine, this compound plays a critical role throughout the lifecycle of the parent drug. scbt.compharmaffiliates.com Its reference standard is essential for:

Impurity Profiling: Identifying and quantifying the presence of this compound in batches of Sulfadoxine active pharmaceutical ingredient (API) and finished drug products.

Analytical Method Development: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify Sulfadoxine from its related substances, including this compound. synzeal.comnih.gov

Method Validation (AMV): Using the reference standard to confirm the specificity, linearity, accuracy, and precision of the analytical methods used for quality control. synzeal.com

Quality Control (QC): Routine testing of raw materials and finished products to ensure that the level of this compound does not exceed predefined acceptance criteria set by regulatory authorities. synzeal.com

Stability Studies: Assessing the stability of Sulfadoxine under various conditions by monitoring the formation of degradation products like this compound.

The availability of a well-characterized this compound reference standard is crucial for manufacturers to meet the stringent requirements for drug purity and to support regulatory filings such as Abbreviated New Drug Applications (ANDAs). synzeal.com

Adherence to Pharmacopeial Purity and Analytical Standards

While this compound may not have its own dedicated monograph in major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), its quality as a reference standard is governed by rigorous analytical principles. The parent compound, Sulfadoxine, is a recognized USP reference standard. usp.org Impurity reference standards associated with pharmacopeial articles must be of high purity to ensure the accuracy of analytical results.

Suppliers of this compound reference standards provide a comprehensive Certificate of Analysis (CoA) that details the compound's identity and purity. Key aspects of adherence to analytical standards include:

Identity Confirmation: The structure is confirmed using methods like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: Purity is typically determined by a chromatographic method, most commonly HPLC, and is often required to be ≥98%. The CoA will state the purity value determined by analysis.

Traceability: For certain applications, reference standards can be traceable to pharmacopeial standards, providing an additional level of confidence and compliance. synzeal.com

By using such well-characterized reference standards, pharmaceutical companies can ensure that their analytical testing is accurate, reliable, and compliant with global regulatory expectations for quality control. usp.org

Environmental Fate and Ecotoxicological Implications of N4 Acetyl Sulfadoxine

Environmental Occurrence, Distribution, and Persistence

The occurrence of N4-Acetyl Sulfadoxine (B1681781) in the environment is directly linked to the use of its parent compound, Sulfadoxine. While specific data on the environmental concentrations of N4-Acetyl Sulfadoxine are limited, studies on other acetylated sulfonamide metabolites provide insights into its likely behavior. Acetylated sulfonamides have been detected in various environmental matrices, including wastewater effluents, surface water, and groundwater.

The distribution of this compound in the environment is governed by its physicochemical properties, such as its water solubility and potential for sorption to soil and sediment. Generally, acetylated metabolites of sulfonamides are more polar and water-soluble than their parent compounds, which may lead to greater mobility in aquatic systems. However, they can still be found in solid matrices due to partitioning processes. The persistence of this compound in the environment is influenced by its resistance to degradation processes. While some acetylated sulfonamides have been shown to be more persistent than their parent compounds, others can undergo transformation back to the parent sulfonamide.

Table 1: Occurrence of Selected Acetylated Sulfonamides in the Aquatic Environment (Note: Data for this compound is not readily available; this table presents data for other N4-acetylated sulfonamides to provide context.)

| Compound | Environmental Matrix | Concentration Range | Location |

| N4-acetylsulfamethoxazole | Wastewater Effluent | Not specified | Germany |

| N4-acetylsulfapyridine | Wastewater Effluent | Not specified | Germany |

| N4-acetylsulfamethazine | Wastewater Effluent | Not specified | Germany |

Biotransformation and Degradation Pathways in Environmental Compartments

The transformation and degradation of this compound in the environment are critical processes that determine its ultimate fate and potential for ecological effects. These processes can occur in various environmental compartments, including wastewater treatment systems and agricultural ecosystems.

Wastewater treatment plants (WWTPs) are significant point sources for the introduction of pharmaceutical metabolites into the environment. The aerobic conditions within the activated sludge process of many WWTPs can facilitate the biodegradation of some organic compounds. However, studies on the fate of acetylated sulfonamides in these systems have shown variable removal efficiencies.

Research on compounds structurally similar to this compound, such as N4-acetylsulfapyridine and N4-acetylsulfamethazine, has provided valuable insights. In a study simulating aerobic transformation in wastewater effluent, N4-acetylsulfapyridine was found to be fully degraded after 32 days, with evidence of transformation back to its parent compound, sulfapyridine. In contrast, N4-acetylsulfamethazine showed no significant degradation over a 90-day period, highlighting the variability in the biodegradability of different acetylated sulfonamides. The primary mechanism for the removal of sulfonamides and their acetylated metabolites in such systems is believed to be microbial aerobic degradation. The configuration of the treatment system, particularly the promotion of aerobic conditions, plays a crucial role in the efficiency of this process.

The application of manure from treated animals to agricultural fields can introduce this compound into terrestrial ecosystems. Plants, such as rice (Oryza sativa), can then take up these compounds from the soil, leading to accumulation in plant tissues and potential entry into the food chain.

A study on the behavior of the structurally similar compound, N4-acetyl-sulfamethoxazole (NASMX), in rice plants demonstrated rapid uptake by the roots and subsequent translocation to the shoots. nih.gov Interestingly, NASMX exhibited a higher accumulation capacity in rice tissues compared to its parent compound, sulfamethoxazole (B1682508) (SMX). nih.gov The study also revealed that NASMX could be transformed back into SMX within the rice plant, a novel finding that highlights the complexity of in-plant metabolism. nih.gov The biotransformation pathways identified for SMX in rice included deamination, hydroxylation, acetylation, formylation, and glycosylation, with transcriptomic analysis indicating the involvement of cytochrome P450, acetyltransferases, and glycosyltransferases in these processes. nih.gov

Table 2: Accumulation of N4-acetyl-sulfamethoxazole (NASMX) in Rice Tissues nih.gov

| Plant Tissue | NASMX Concentration (µg/g) |

| Roots | up to 20.36 ± 1.98 |

| Shoots | up to 5.62 ± 1.17 |

Ecotoxicological Assessment and Risk Analysis

A key aspect of the ecotoxicological profile of this compound is its antimicrobial activity. A study investigating the in vitro antimicrobial activity of various sulfonamide metabolites found that N4-acetyl sulphonamide metabolites possessed no antimicrobial activity against the test strain Escherichia coli 28 PR 271. nih.gov This suggests that the acetylation of the N4-amino group of Sulfadoxine, which is crucial for its antibacterial action, leads to a loss of its therapeutic effect.

An environmental risk assessment is often conducted by calculating a Hazard Quotient (HQ) or a Risk Quotient (RQ). This is typically the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). The PEC is the estimated concentration of a substance in an environmental compartment, while the PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur.

For this compound, there is currently a lack of sufficient ecotoxicity data to derive a robust PNEC value. Similarly, comprehensive monitoring data to establish a reliable PEC is also limited. Therefore, a quantitative environmental risk assessment and the derivation of a specific environmental hazard quotient for this compound are not feasible at present.

Derivatives and Structure Activity Relationship Sar Studies of N4 Acetyl Sulfadoxine

Rational Design and Synthesis of N4-Acetyl Sulfadoxine (B1681781) Analogs

The core principle behind the rational design of sulfadoxine analogs is to circumvent the deactivating effect of N4-acetylation and to improve properties such as potency, spectrum of activity, and pharmacokinetic profile. A key strategy involves modifying the N4-amino group of the parent sulfadoxine molecule to prevent acetylation or to introduce new functionalities that confer enhanced biological activity.

One of the most explored strategies is the conversion of the primary aromatic amine group into a Schiff base (an imine). This functionalization not only protects the amine from metabolic acetylation but also introduces a versatile pharmacophore that can be readily modified. The rationale includes:

Introduction of New Binding Sites: The azomethine group (-C=N-) in Schiff bases provides an additional site for interaction with biological targets.

Coordination Chemistry: The imine nitrogen and other nearby heteroatoms can act as chelation sites for metal ions, leading to the formation of metal complexes with unique biological activities.

The synthesis of these analogs typically involves a condensation reaction between the parent sulfonamide (e.g., sulfadoxine) and a selected aldehyde or ketone under reflux conditions. This straightforward synthesis allows for the creation of a diverse library of derivatives by varying the carbonyl compound.

Functionalization Strategies and Metal Complexation

Functionalization of the sulfadoxine scaffold, particularly through the formation of Schiff bases, opens avenues for further modification, including the development of organometallic complexes. These strategies aim to create hybrid molecules that combine the therapeutic properties of the sulfonamide with the unique chemical and biological activities of metal ions.

The synthesis of Schiff bases from sulfadoxine is typically achieved through the condensation of its free amino group with various carbonyl compounds. For instance, reacting sulfadoxine with substituted pyrazolin-5-one derivatives in a solvent like dioxane under reflux yields the corresponding Schiff base ligands researchgate.net.

Following the synthesis of the Schiff base ligand, metal chelates can be prepared. This is accomplished by reacting the ligand with various transition metal salts (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II)) in an appropriate solvent. The resulting metal complexes often exhibit distinct colors and physical properties compared to the parent ligand researchgate.net.

Characterization of these novel compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Magnetic Susceptibility | Helps in determining the geometry of the metal complexes (e.g., octahedral) researchgate.net. |

Evaluation of Modified Biological Activities in Novel Derivatives

The ultimate goal of synthesizing new derivatives is to achieve improved biological performance. Therefore, novel compounds are subjected to a battery of in vitro and in silico tests to assess their therapeutic potential and pharmacological profiles.

Derivatization of sulfonamides into Schiff bases and their metal complexes has been shown to restore and often enhance antimicrobial activity. Studies on Schiff bases derived from sulfadiazine and various salicylaldehydes demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 7.81 µM mdpi.com. Similarly, metal complexes of Schiff bases derived from sulfamethazine showed enhanced antibacterial and antifungal activities compared to the ligand alone nih.gov. The chelation with metal ions is believed to enhance the lipophilic nature of the molecule, facilitating its penetration through microbial cell membranes.

In the context of malaria, new sulfonamide-based pyrimidine (B1678525) derivatives have been synthesized and tested against Plasmodium falciparum. Several of these compounds exhibited potent antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains, with IC50 values in the low micromolar range nih.gov.

Table 2: Examples of Biological Activity in Novel Sulfonamide Derivatives

| Compound Type | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Sulfadiazine Schiff Base (2a) | Staphylococcus aureus (MRSA) | MIC | 7.81 µM mdpi.com |

| Sulfadiazine Schiff Base (2p) | Enterococcus faecalis | MIC | 31.25 µM mdpi.com |

| Sulfonamide-Pyrimidine Derivative (SZ14) | P. falciparum (W2, resistant) | IC50 | 2.84 µM nih.gov |

These results indicate that functionalization strategies, such as Schiff base formation and metal complexation, can successfully convert a less active metabolite scaffold into potent antimicrobial and antiplasmodial agents.

Beyond efficacy, the development of new drug candidates requires an understanding of their pharmacological profiles. In silico (computational) methods are frequently employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel derivatives. These predictions help to assess the "drug-likeness" of a compound early in the discovery process. Key parameters are often evaluated against established guidelines like Lipinski's rule of five nih.gov.

Studies on various novel sulfonamide derivatives have shown that they can be designed to satisfy these rules, suggesting potentially favorable oral bioavailability researchgate.netnih.govtandfonline.com.

Table 3: Predicted In Silico ADME Properties for Representative Sulfonamide Derivatives

| Parameter | Description | Favorable Range (Lipinski's Rule) | Typical Finding for Derivatives |

|---|---|---|---|

| Molecular Weight (MW) | Size of the molecule | ≤ 500 Da | Often compliant nih.gov |

| LogP | Lipophilicity (oil/water partition coefficient) | ≤ 5 | Often compliant nih.gov |

| Hydrogen Bond Donors | Number of O-H and N-H bonds | ≤ 5 | Often compliant nih.gov |

| Hydrogen Bond Acceptors | Number of N and O atoms | ≤ 10 | Often compliant nih.gov |

Furthermore, derivatization can alter the mechanism of action and target selectivity. While parent sulfonamides like sulfadoxine target the dihydropteroate (B1496061) synthase (DHPS) enzyme in the folate biosynthesis pathway, some novel derivatives have shown activity against different targets biosynth.com. For example, certain sulfonamide-pyrimidine compounds were found to inhibit falcipain-2 and falcipain-3, which are cysteine protease enzymes essential to the malaria parasite, indicating a shift in target selectivity nih.gov. This alteration in the pharmacological profile can be crucial for overcoming resistance mechanisms that have developed against traditional sulfonamides.

Advanced Research Methodologies and Future Directions

Development of Novel In Vitro and In Vivo Research Models

The study of N4-Acetyl Sulfadoxine (B1681781) has traditionally been conducted within the broader context of Sulfadoxine metabolism. However, the development of more sophisticated research models is enabling a more focused investigation of this specific metabolite.

In Vitro Models: While specific cell culture or organoid models exclusively for the study of N4-Acetyl Sulfadoxine are not yet widely documented in publicly available literature, the techniques are being applied to its parent compounds and related substances. It is plausible that similar models, such as primary hepatocytes or liver microsomes, which are instrumental in studying drug metabolism, could be adapted to investigate the formation, biotransformation, and potential cellular effects of this compound directly. The use of such models would allow for a controlled environment to study the enzymatic processes involved in its formation and further breakdown.

In Vivo Models: Animal models, particularly in equine studies, have been crucial in understanding the pharmacokinetics of Sulfadoxine and the formation of this compound. researchgate.netresearchgate.netresearchgate.net These studies often involve the administration of the parent drug, followed by the collection of plasma and urine samples to quantify the presence of metabolites like this compound. Future in vivo research could involve the direct administration of synthesized this compound to animal models to understand its specific pharmacokinetic profile and potential biological activities, independent of its formation from Sulfadoxine.

Application of "Omics" Technologies (e.g., Transcriptomics, Metabolomics, Proteomics)

The application of "omics" technologies to directly study the effects of this compound is an area with significant potential, though specific published research is currently limited. These technologies offer a holistic view of the molecular responses to chemical exposure.

Transcriptomics: The study of how this compound may alter gene expression is a promising research avenue. While no specific transcriptomic data for this metabolite is currently available, such studies could reveal cellular pathways affected by its presence. For example, investigating changes in the expression of genes encoding for metabolic enzymes could provide insights into its biotransformation and potential for drug-drug interactions.

Metabolomics: Metabolomic profiling represents a powerful tool to understand the metabolic fate of this compound and its impact on endogenous metabolites. By analyzing the complete set of small-molecule metabolites in a biological sample, researchers could identify novel breakdown products of this compound and observe any perturbations in metabolic pathways.

Proteomics: Proteomic analysis could be employed to identify changes in protein expression in response to this compound exposure. This could help in identifying protein targets of the compound and understanding its mechanism of action or any potential off-target effects.

While direct "omics" studies on this compound are yet to be widely published, the methodologies are being increasingly applied in pharmacology and toxicology and represent a logical next step in deepening the understanding of this metabolite.

Computational and Predictive Modeling in Pharmacokinetics and Environmental Science

Computational and predictive modeling are becoming indispensable tools in chemical research, offering the ability to simulate and predict the behavior of compounds, thereby reducing the need for extensive laboratory experiments.

Pharmacokinetic Modeling: Pharmacokinetic (PK) models are used to describe the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. While most PK models have focused on the parent drug, Sulfadoxine, these models often include compartments and parameters for its major metabolites, including this compound. researchgate.net For instance, Monte Carlo simulations have been used in the context of Sulfadoxine administration in horses to predict the detection times of the parent drug and its metabolites. researchgate.net Future modeling efforts could focus on developing more refined physiologically based pharmacokinetic (PBPK) models that specifically characterize the kinetic properties of this compound.

Environmental Science Modeling: In the realm of environmental science, computational models are used to predict the fate and transport of chemicals in the environment. scbt.com For a compound like this compound, which can enter the environment through animal waste, models can predict its persistence, potential for bioaccumulation, and degradation pathways in soil and water. scbt.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological or environmental activity, could also be applied to predict the potential ecotoxicity of this compound.

A summary of computational approaches is presented in the table below:

| Modeling Approach | Application to this compound | Potential Insights |

| Pharmacokinetic (PK) Modeling | Simulating its concentration-time profile in the body following administration of the parent drug. | Understanding its formation and elimination rates, and predicting detection windows in biological samples. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | A more detailed simulation of its distribution and metabolism in various organs and tissues. | Predicting tissue-specific concentrations and potential for accumulation. |

| Environmental Fate Modeling | Predicting its persistence, mobility, and degradation in different environmental compartments (soil, water). | Assessing its potential environmental impact and informing risk assessments. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting its biological activity or toxicity based on its chemical structure. | Early-stage hazard identification and prioritization for further testing. |

Identification of Emerging Research Areas and Unexplored Therapeutic or Environmental Potentials

While current research on this compound is primarily focused on its role as a metabolite in pharmacokinetic and residue studies, several emerging areas of research could unveil new therapeutic or environmental significance.

Immunomodulatory Effects: Some sulfonamides have been shown to possess immunomodulatory properties. Investigating whether this compound has any effects on the immune system could open up new therapeutic possibilities or explain certain adverse drug reactions.

Biomarker Potential: The presence and concentration of this compound in biological fluids could serve as a biomarker for Sulfadoxine metabolism. Variations in the ratio of the metabolite to the parent drug could indicate differences in metabolic activity between individuals or species, potentially allowing for more personalized dosing regimens of Sulfadoxine.

Environmental Fate and Ecotoxicity: As a metabolite that can be excreted into the environment, a more thorough understanding of the environmental fate and ecotoxicity of this compound is crucial. scbt.com Research into its biodegradation by environmental microorganisms and its potential effects on non-target aquatic and terrestrial organisms is an important area for future investigation. This is particularly relevant given the increasing concern over the environmental impact of pharmaceuticals.

Q & A

Basic Research Questions

Q. How can the structural identity and purity of N4-Acetyl Sulfadoxine be confirmed in synthetic workflows?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR for proton environment analysis, IR for functional group verification, and mass spectrometry for molecular weight confirmation) alongside chromatographic purity assessments (HPLC/LC-MS). For novel syntheses, elemental analysis or X-ray crystallography may be required to establish definitive structural proof. Reference known spectra from databases or prior literature for cross-validation .

- Data Support : Exact mass data (352.0893 g/mol) and CAS number (121-61-9) are critical for LC-MS identification .

Q. What experimental protocols are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Shielded column liquid chromatography with UV detection (e.g., ethanol-acetic acid extraction followed by reversed-phase separation) is effective for isolating sulfonamide metabolites. Calibration curves using spiked matrices (e.g., plasma, milk) should validate linearity, recovery rates (>85%), and detection limits (ng/mL range) .

- Data Support : Recovery studies (Table 2 in ) demonstrate precision (RSD <5%) for sulfadoxine analogs.

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound influence its persistence in environmental or clinical settings?

- Methodological Answer : Conduct longitudinal degradation studies under controlled conditions (pH, temperature, microbial activity) to model environmental persistence. For clinical contexts, use compartmental pharmacokinetic models to compare acetylated vs. parent compound half-lives. Cross-reference with clinical data on sulfonamide acetylation rates (e.g., Hekster & Vree, 1982) to contextualize metabolic pathways .

- Data Contradictions : Discrepancies in reported half-lives may arise from interspecies variability or assay sensitivity; replicate experiments with orthogonal methods (e.g., radioisotope tracing vs. LC-MS) to resolve conflicts .

Q. What strategies optimize the simultaneous detection of this compound and its parent compound in complex mixtures?

- Methodological Answer : Develop a multi-analyte LC-MS/MS method with isotope-labeled internal standards (e.g., deuterated sulfadoxine). Optimize mobile phase gradients to resolve co-eluting peaks and minimize matrix effects. Validate using spike-and-recovery experiments in target matrices (e.g., wastewater, urine) .